molecular formula C11H12N2 B13144580 N-methyl-1-quinolin-7-ylmethanamine

N-methyl-1-quinolin-7-ylmethanamine

Cat. No.: B13144580
M. Wt: 172.23 g/mol
InChI Key: YQMQUKHWTGOTRV-UHFFFAOYSA-N
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Description

N-Methyl-1-(quinolin-7-yl)methanamine: is an organic compound with the molecular formula C11H12N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(quinolin-7-yl)methanamine typically involves the alkylation of quinoline derivatives. One common method is the reaction of quinoline with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of N-Methyl-1-(quinolin-7-yl)methanamine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(quinolin-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-1-(quinolin-7-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(quinolin-7-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(quinolin-2-yl)methanamine
  • N-Methyl-1-(quinolin-3-yl)methanamine
  • N-Methyl-1-(quinolin-4-yl)methanamine

Comparison

N-Methyl-1-(quinolin-7-yl)methanamine is unique due to the position of the methylamine group on the quinoline ring. This positional difference can significantly affect the compound’s chemical reactivity, biological activity, and physical properties. For example, the 7-position may offer different steric and electronic environments compared to the 2-, 3-, or 4-positions, leading to variations in how the compound interacts with other molecules.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

N-methyl-1-quinolin-7-ylmethanamine

InChI

InChI=1S/C11H12N2/c1-12-8-9-4-5-10-3-2-6-13-11(10)7-9/h2-7,12H,8H2,1H3

InChI Key

YQMQUKHWTGOTRV-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=C(C=CC=N2)C=C1

Origin of Product

United States

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